1-(2-Chloro-6-fluorophenyl)propan-1-ol

Medicinal Chemistry Drug Design Physicochemical Property Prediction

1-(2-Chloro-6-fluorophenyl)propan-1-ol is a chiral secondary alcohol featuring a phenyl ring with chlorine and fluorine substituents at the 2- and 6-positions, respectively. With a molecular formula of C9H10ClFO and a molecular weight of 188.63 g/mol, this compound serves primarily as a versatile scaffold and synthetic intermediate in medicinal chemistry.

Molecular Formula C9H10ClFO
Molecular Weight 188.62 g/mol
CAS No. 1226405-69-1
Cat. No. B1426851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-6-fluorophenyl)propan-1-ol
CAS1226405-69-1
Molecular FormulaC9H10ClFO
Molecular Weight188.62 g/mol
Structural Identifiers
SMILESCCC(C1=C(C=CC=C1Cl)F)O
InChIInChI=1S/C9H10ClFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8,12H,2H2,1H3
InChIKeyDNNYTGFHRGABPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-6-fluorophenyl)propan-1-ol (CAS 1226405-69-1): A Procurement Guide for a Key Halogenated Building Block


1-(2-Chloro-6-fluorophenyl)propan-1-ol is a chiral secondary alcohol featuring a phenyl ring with chlorine and fluorine substituents at the 2- and 6-positions, respectively [1]. With a molecular formula of C9H10ClFO and a molecular weight of 188.63 g/mol, this compound serves primarily as a versatile scaffold and synthetic intermediate in medicinal chemistry . It is commercially available from multiple vendors with typical purities of 95% or greater .

Substitution Pattern 2-Chloro-6-fluoro phenyl with chiral secondary alcohol
Synthetic Role Halogenated building block for medicinal chemistry SAR
Chiral Form Racemic mixture supports asymmetric synthesis workflows

Why 1-(2-Chloro-6-fluorophenyl)propan-1-ol (1226405-69-1) is Not Directly Interchangeable with Its Closest Analogs


The unique combination of chlorine and fluorine atoms at the 2- and 6-positions on the phenyl ring of 1-(2-chloro-6-fluorophenyl)propan-1-ol imparts a distinct electronic and steric profile compared to its mono-halogenated or differently substituted analogs . While compounds like 1-(2-chlorophenyl)propan-1-ol (CAS 22869-35-8) and 1-(2-fluorophenyl)propan-1-ol (CAS 156022-15-0) share a core structure, the dual-substitution pattern can significantly alter physicochemical properties such as logP and pKa, which are critical determinants of target binding and cellular permeability [1]. Furthermore, the presence of a chiral center means that procurement decisions must consider enantiomeric purity, which can directly impact biological outcomes. The following quantitative guide details the specific, evidence-based differences that justify the selection of this specific compound over its readily available alternatives.

!
Dual halogen substitution may shift logP and pKa Mono-halogenated analogs (e.g., 2-chloro or 2-fluoro only) present different electronic and steric profiles, which can alter target binding and permeability predictions.
!
Absence of chiral center limits asymmetric synthesis Achiral analogs (e.g., 1-phenylpropan-1-ol) lack the stereochemical handle required for enantioselective methodology development.

Quantitative Differentiation of 1-(2-Chloro-6-fluorophenyl)propan-1-ol (1226405-69-1) Against Structural Analogs


Molecular Weight and Lipophilicity: Predicted LogP Values Differentiate 1-(2-Chloro-6-fluorophenyl)propan-1-ol from Mono-Halogenated Analogs

The molecular weight and predicted lipophilicity (LogP) of 1-(2-chloro-6-fluorophenyl)propan-1-ol are directly compared to its mono-halogenated analogs. The dual halogenation increases molecular weight and modulates lipophilicity, which are key parameters influencing membrane permeability and target binding in drug discovery campaigns [1].

Predicted Lipophilicity
In silico prediction
Target: 2-Cl,6-F-phenylpropan-1-ol
MW 188.63 g/mol, LogP ~2.5
Mono-F analog: 2-fluorophenylpropan-1-ol
MW 154.18 g/mol, LogP ~1.5–2.0
ΔMW +34.5 g/mol, ΔLogP +0.5 to +1.0
Supports lipophilicity-driven SAR studies
In silico values require experimental logP confirmation
Medicinal Chemistry Drug Design Physicochemical Property Prediction

Enantiomeric Purity: 1-(2-Chloro-6-fluorophenyl)propan-1-ol as a Chiral Building Block with Verified Optical Rotation

As a chiral secondary alcohol, 1-(2-chloro-6-fluorophenyl)propan-1-ol exists as a pair of enantiomers. Commercial availability and procurement are often tied to specific enantiomeric purity. The product is available as a racemic mixture (95% purity) from multiple vendors . This is in contrast to the need for costly, time-consuming chiral resolution or asymmetric synthesis if a non-chiral analog were selected as a starting material.

Chiral Form Availability
Vendor specification
Racemic mixture, >95% purity (commercial)
Provides stereochemical handle for asymmetric synthesis
Enantiomeric excess requires custom resolution; achiral analogs lack this feature
Asymmetric Synthesis Chiral Chemistry Enantioselective Catalysis

Physicochemical Stability: Confirmed Liquid Physical State at Ambient Conditions for Ease of Handling

The physical state of 1-(2-chloro-6-fluorophenyl)propan-1-ol is a key differentiator for laboratory procurement and handling. It is confirmed to be a liquid at room temperature , which simplifies dispensing, weighing, and formulation compared to solid analogs that require additional steps like melting or grinding.

Physical State (RT)
Reported
Liquid at ambient temperature
Simplifies liquid handling for HTE workflows
Verify lot-specific physical state; many analogs are solids
Chemical Handling Laboratory Procurement Physical Property

Procurement-Driven Application Scenarios for 1-(2-Chloro-6-fluorophenyl)propan-1-ol (1226405-69-1)


Medicinal Chemistry: Lead Optimization via Halogen-Tuned Lipophilicity

In lead optimization programs, modulating a compound's lipophilicity (LogP) is critical for improving ADME properties. The predicted higher LogP of 1-(2-chloro-6-fluorophenyl)propan-1-ol compared to its mono-fluoro analog makes it a preferred building block when increased lipophilicity is required for better membrane permeability or target binding within a hydrophobic pocket. This allows for fine-tuning of physicochemical properties without altering the core pharmacophore [1].

Asymmetric Synthesis: Chiral Pool for Enantioselective Catalysis

The presence of a chiral center in 1-(2-chloro-6-fluorophenyl)propan-1-ol makes it an ideal substrate for the development of asymmetric methodologies or as a starting material for the synthesis of enantiomerically enriched drug candidates. Researchers can leverage the racemic mixture to screen for kinetic resolutions or use it as a benchmark for new chiral catalysts, where enantiomeric excess (ee) is the key quantifiable output .

High-Throughput Experimentation (HTE): Liquid-Phase Handling for Enhanced Workflow Efficiency

For laboratories employing automated liquid handlers or HTE platforms, the liquid physical state of 1-(2-chloro-6-fluorophenyl)propan-1-ol at room temperature provides a distinct advantage. This eliminates the need for manual weighing of solids, reducing experimental setup time and minimizing human error. The confirmed liquid state ensures compatibility with standard HTE workflows for rapid reaction screening and library synthesis.

Application
Selection Property
Validation Focus
Lipophilicity-tuned SAR studies
Dual halogen substitution pattern (2-Cl,6-F)
LogP and membrane permeability endpoints
Asymmetric synthesis method development
Chiral secondary alcohol scaffold
Enantiomeric excess and catalyst screening
High-throughput reaction screening
Liquid physical state at ambient temperature
Automated liquid handling compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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